4-benzyl-12,12-dimethyl-5-(2-phenoxyethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-benzyl-6,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings
Preparation Methods
The synthesis of 3-benzyl-6,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidin-4-one core. This is typically achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the molecule.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzyl-6,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives, such as 3-benzyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one . Compared to these compounds, 3-benzyl-6,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one exhibits unique structural features that may confer distinct biological activities and chemical properties .
Properties
CAS No. |
351006-83-2 |
---|---|
Molecular Formula |
C26H26N2O3S2 |
Molecular Weight |
478.6g/mol |
IUPAC Name |
4-benzyl-12,12-dimethyl-5-(2-phenoxyethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H26N2O3S2/c1-26(2)15-20-21(17-31-26)33-23-22(20)24(29)28(16-18-9-5-3-6-10-18)25(27-23)32-14-13-30-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
WZSLSWKLBMHOGY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCOC4=CC=CC=C4)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCOC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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